CYP2A5 Inhibition Potency of gamma-Phenyl-gamma-butyrolactone Compared with gamma-Nonanoic Lactone and gamma-Decanolactone in Murine Liver Microsomes
In a systematic evaluation of 28 lactone and non-lactone compounds against mouse CYP2A5-catalyzed coumarin 7-hydroxylase activity, gamma-phenyl-gamma-butyrolactone ranked among the three most potent inhibitors, with an IC₅₀ of 2.4 ± 0.3 μM [1]. This potency was comparable to gamma-nonanoic lactone (IC₅₀ = 1.9 ± 0.4 μM) and gamma-decanolactone (IC₅₀ = 2.1 ± 0.2 μM), placing it within a distinct potency tier that substantially exceeds many other γ- and δ-lactone analogs tested in the same study [1]. Importantly, a marked species-selective difference was observed: the same compound exhibited an IC₅₀ of 50 ± 11 μM against human CYP2A6, representing an approximately 21-fold lower potency in the human ortholog [1]. This species-selective differential is characteristic of γ-phenyl and certain γ-alkyl substituted lactones and was not observed for compounds lacking the lactone ring [1].
| Evidence Dimension | Inhibition of coumarin 7-hydroxylase activity (mouse CYP2A5) |
|---|---|
| Target Compound Data | IC₅₀ = 2.4 ± 0.3 μM |
| Comparator Or Baseline | gamma-Nonanoic lactone (IC₅₀ = 1.9 ± 0.4 μM); gamma-Decanolactone (IC₅₀ = 2.1 ± 0.2 μM) |
| Quantified Difference | Within 0.5–0.6 μM of the most potent comparator; ~21-fold more potent than human CYP2A6 IC₅₀ (50 ± 11 μM) |
| Conditions | Mouse liver microsomes (pyrazole-treated male DBA/2 mice); coumarin substrate at 10 μM concentration; IC₅₀ determined 15 times over Kₘ of coumarin |
Why This Matters
For researchers studying CYP2A5-mediated metabolism or developing species-selective chemical probes, the quantified potency and species selectivity provide a defined experimental baseline that cannot be assumed for other γ-lactone analogs.
- [1] Juvonen RO, Gynther J, Pasanen M, Alhava E, Poso A, Raunio H. (2000). Pronounced differences in inhibition potency of lactone and non-lactone compounds for mouse and human coumarin 7-hydroxylases (CYP2A5 and CYP2A6). Xenobiotica, 30(1), 81–92. DOI: 10.1080/004982500237785 View Source
